6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
Overview
Description
The compound “6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one” is a type of pyrazolopyrimidine . It has been found to bind to the KDM5A Jmj domain, which is a part of a family of Fe (II)- and α-ketoglutarate-dependent demethylases that remove methyl groups from methylated lysine 4 of histone H3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a method for the synthesis of 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetanilides was proposed, which is based on the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles .Molecular Structure Analysis
The molecular structure of “6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one” has been studied using X-ray diffraction . The structures of the KDM5A catalytic domain in complex with inhibitors, which occupy the binding site of α-ketoglutarate, have been determined .Scientific Research Applications
Anthelmintic Activity
6,7-Dihydropyrazolo[1,5-a]pyrimidines, derived from reactions involving 1H-5-amino-3-phenylpyrazole, have demonstrated moderate anthelmintic in vitro activity against Nippostrongylus brasiliensis, a model organism in parasitology research (Quiroga et al., 1999).
Antimicrobial Properties
Several derivatives of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one exhibit potent antimicrobial activity. These compounds have been tested against various microbial strains, showing effectiveness in inhibiting microbial growth (Shamroukh et al., 2007).
Antibacterial Evaluation
New derivatives of this compound, specifically 7-alkyl-4,6-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidin-5(1H)-ones, have been synthesized and evaluated for their antibacterial activity. They demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Dorostkar-Ahmadi et al., 2018).
Anti-Inflammatory and Analgesic Activities
Some pyrazolo[1,5-a]pyrimidin-7-ones, closely related to 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, have shown significant anti-inflammatory and analgesic properties. These compounds have been found to be devoid of ulcerogenic activity, making them potential candidates for safer anti-inflammatory drugs (Auzzi et al., 1983).
Cytotoxic Activity and Anticancer Potential
Newly synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives displayed notable cytotoxic activities against various cancer cell lines. These findings highlight the compound's potential in cancer therapy (Kökbudak et al., 2020).
Pharmaceutical Applications
6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives have been explored for their pharmaceutical applications, including inhibition of enzymes and modulation of biological pathways. Their diverse biological activities underscore their potential in drug discovery and development (Verhoest et al., 2012).
Potential in Drug Design
The pyrazolo[1,5-a]pyrimidine motif, including 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, is gaining attention in drug design due to its diverse pharmacological properties. These compounds are being investigated for their roles in various therapeutic areas, indicating a broad spectrum of potential applications (Ajani et al., 2019).
properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1,3H,2,4H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXZEDSINKVUQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one | |
CAS RN |
29303-21-7 | |
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.